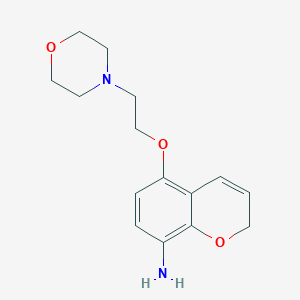

5-(2-Morpholinoethoxy)-2H-chromen-8-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N2O3 |

|---|---|

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine |

InChI |

InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2 |

InChI-Schlüssel |

UJJJSDCQAWSWRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 2 Morpholinoethoxy 2h Chromen 8 Amine and Analogous Chromene Amines

Strategies for the Construction of the 2H-Chromene Core

The formation of the 2H-chromene ring is a critical step in the synthesis of the target compound and its analogues. rsc.org Various synthetic strategies have been developed, ranging from classical thermal rearrangements to modern metal-catalyzed cyclizations. rsc.orgresearchgate.net

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is a powerful and widely used method for carbon-carbon bond formation. organic-chemistry.org In the context of chromene synthesis, the aromatic Claisen rearrangement of aryl propargyl ethers serves as a key strategy to construct the benzopyran ring system. researchgate.netnih.gov

The reaction typically involves heating an aryl propargyl ether in a high-boiling solvent. nih.gov The propargyl group undergoes a rearrangement, followed by cyclization to form the 2H-chromene core. A specific application of this method is seen in the synthesis of a precursor to the target compound, 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene. nih.govresearchgate.net The synthesis starts from an aryl propargyl ether which, when dissolved in N,N-diethylaniline and heated to approximately 195 °C, undergoes thermal rearrangement and subsequent cyclization to yield the 2H-chromene product with a 29% yield. nih.govresearchgate.net This step is pivotal as it establishes the core heterocyclic structure with the necessary substituents in place for further modification. nih.gov

| Reaction Step | Reactant | Conditions | Product | Yield | Reference |

| Claisen Rearrangement & Cyclization | 1-(4-Methoxybenzyloxy)-4-nitro-2-(prop-2-yn-1-yloxy)benzene | N,N-diethylaniline, 195 °C, 1 h | 5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene | 29% | nih.govresearchgate.net |

Beyond the classical Claisen rearrangement, numerous alternative methods have been developed for the construction of the 2H-chromene core, offering different advantages in terms of substrate scope, reaction conditions, and efficiency. msu.edu These methods can be broadly categorized into metal-catalyzed cyclizations and other annulation strategies. researchgate.netmsu.edu

Metal-catalyzed reactions are particularly prominent. Gold and platinum catalysts, for instance, can efficiently mediate the cycloisomerization of aryl propargyl ethers under milder conditions than thermal rearrangement. msu.edu Palladium-catalyzed methods have also been employed, involving processes like hydroarylation/C-O coupling sequences. msu.edu Another approach involves an electrophilic cyclization of substituted propargylic aryl ethers using reagents such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr), which produces 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. acs.orgorganic-chemistry.org

Annulation reactions provide another versatile route. These strategies involve the joining of two or more fragments to form the new heterocyclic ring. Examples include rhodium-catalyzed [5+1] annulations of alkenylphenols with allenes and metal-free [4+2] annulations of o-hydroxybenzyl alcohols with alkynyl thioethers. nih.gov A formal [3+3] cycloaddition has also been reported, proceeding through a one-pot, three-step cascade involving a Stille coupling, enolization to an ortho-quinone methide intermediate, and a subsequent oxa-6π electrocyclization. nih.gov

| Synthesis Method | Catalyst/Reagent | Key Precursors | Key Features |

| Metal-Catalyzed Cycloisomerization | Gold (Au) or Platinum (Pt) complexes | Aryl propargyl ethers | Generally occurs under mild conditions; high efficiency. msu.edu |

| Electrophilic Cyclization | I₂, ICl, PhSeBr | Substituted propargylic aryl ethers | Mild conditions, tolerates various functional groups. acs.orgorganic-chemistry.org |

| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ / Cu(OAc)₂ | Alkenylphenols and allenes | A [5+1] heteroannulation strategy. nih.gov |

| Formal [3+3] Cycloaddition | Palladium (Pd) catalyst / HMPA | Bromoquinones and vinyl stannanes | Cascade reaction via an ortho-quinone methide intermediate. nih.gov |

Directed Synthesis of 5-Alkoxy-2H-chromen-8-amines

The directed synthesis of the target compound requires a sequence of reactions to introduce the correct functional groups at the C5 and C8 positions of the pre-formed 2H-chromene ring.

The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine begins with a suitably substituted phenol (B47542). nih.gov A common starting material is 2-nitro-5-fluorophenol. nih.gov The synthetic sequence is as follows:

Propargylation: The phenolic hydroxyl group of 2-nitro-5-fluorophenol is reacted with propargyl bromide in the presence of a base like potassium carbonate to yield the corresponding aryl propargyl ether. nih.gov

Etherification: The fluorine atom is subsequently displaced by a protected hydroxyl group, for example, by reacting the compound with sodium 4-methoxyphenylethoxylate. This step introduces the precursor for the C5 oxygen substituent. nih.gov

Chromene Formation: The resulting diaryl ether derivative undergoes the key Claisen thermal rearrangement as described previously to form 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene. nih.gov

Deprotection: The 4-methoxybenzyl protecting group is removed from the C5 oxygen. This is typically achieved by treatment with trifluoroacetic acid in dichloromethane (B109758), yielding the crucial intermediate, 5-hydroxy-8-nitro-2H-chromene. nih.gov This intermediate possesses the required nitro group (a precursor to the C8 amine) and a free hydroxyl group at C5, ready for elaboration into the desired morpholinoethoxy side chain.

With the 5-hydroxy-8-nitro-2H-chromene intermediate in hand, the next stage is the regiospecific installation of the 2-morpholinoethoxy side chain at the C5 position. This is accomplished via a two-step process:

Activation: The hydroxyl group at C5 is first reacted with a dielectrophile, such as 1,2-dibromoethane (B42909), in a solvent like acetonitrile (B52724) under reflux. This Williamson ether synthesis introduces a bromoethoxy group, yielding 5-(2-bromoethoxy)-8-nitro-2H-chromene. nih.gov

Nucleophilic Substitution: The terminal bromide of the newly installed side chain is then displaced by morpholine (B109124). The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) in the presence of a base such as potassium carbonate. nih.gov This nucleophilic substitution reaction forms the desired 5-(2-morpholinoethoxy)-8-nitro-2H-chromene.

The same bromoethoxy intermediate can be reacted with other cyclic amines to generate a variety of analogous compounds, demonstrating the versatility of this synthetic step. nih.gov

| Reactant 1 | Reactant 2 | Base / Solvent | Temperature | Product |

| 5-(2-Bromoethoxy)-8-nitro-2H-chromene | Morpholine | K₂CO₃ / DMF | 80 °C | 5-(2-Morpholinoethoxy)-8-nitro-2H-chromene |

| 5-(2-Bromoethoxy)-8-nitro-2H-chromene | cis-2,6-Dimethylmorpholine (B33440) | K₂CO₃ / DMF | 80 °C | 5-(2-(cis-2,6-Dimethylmorpholino)ethoxy)-8-nitro-2H-chromene |

The final step in the synthesis of this compound is the reduction of the nitro group at the C8 position to the corresponding primary amine. This transformation is a common and crucial step in the synthesis of many aromatic amines.

A standard and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in a protic solvent. nih.gov The precursor, 5-(2-morpholinoethoxy)-8-nitro-2H-chromene, is treated with SnCl₂ in refluxing ethanol (B145695). This reaction efficiently reduces the nitro group to the amine, affording the final target compound, this compound. nih.gov This method is widely used due to its reliability and tolerance of various functional groups present in the molecule, such as ethers and the tertiary amine of the morpholine ring.

Synthetic Optimization and Scalability Considerations

The efficient synthesis of this compound and related chromene amines is crucial for facilitating further research and potential applications. Optimization of synthetic routes focuses on improving reaction yields, minimizing step counts, reducing reaction times, and employing cost-effective and environmentally benign reagents. Scalability considerations address the challenges of transitioning a laboratory-scale synthesis to a larger, industrial-scale production, which includes managing reaction exotherms, ensuring consistent product quality, and simplifying purification procedures.

A key synthetic approach to 5-alkoxy-2H-chromen-8-amines, including the target compound, utilizes 5-hydroxy-8-nitro-2H-chromene as a pivotal intermediate. nih.gov This strategy allows for the late-stage introduction of the desired alkoxy side chain and subsequent reduction of the nitro group to the final amine. The optimization of this multi-step process is critical for its practicality.

Formation of the Chromene Core : The synthesis often begins with the construction of the 2H-chromene ring. One established method is the Claisen thermal rearrangement of an appropriately substituted aryl propargyl ether. nih.gov In the synthesis of the 5-hydroxy-8-nitro-2H-chromene intermediate, this rearrangement is conducted at high temperatures (180–200 °C) in N,N-diethylaniline. nih.gov For scalability, such high temperatures can be problematic, requiring specialized equipment and significant energy input. Optimization efforts in chromene synthesis often explore alternative methods like microwave-assisted reactions to reduce reaction times or the use of transition metal catalysts to enable the reaction to proceed under milder conditions. acs.orgmsu.edu

Alkylation of the 5-Hydroxy Group : The introduction of the 2-morpholinoethoxy side chain begins with the alkylation of the 5-hydroxyl group of the chromene intermediate. A common method involves a two-step process: first reacting the phenol with a dihaloalkane, such as 1,2-dibromoethane, followed by substitution with the desired amine. In a reported synthesis, 5-hydroxy-8-nitro-2H-chromene is reacted with 1,2-dibromoethane using potassium carbonate (K2CO3) as the base in acetonitrile (CH3CN) under reflux to yield 5-(2-bromoethoxy)-8-nitro-2H-chromene. nih.gov

Optimization : For large-scale production, the choice of base and solvent is critical. While K2CO3 is inexpensive, other bases like cesium carbonate or organic bases could be screened to potentially improve reaction rates or yield. The use of phase-transfer catalysts could also enhance efficiency, particularly if dealing with heterogeneous mixtures. Solvent choice impacts reaction temperature, solubility, and downstream processing; exploring alternative solvents to acetonitrile could be beneficial for cost and safety on a larger scale.

Introduction of the Morpholine Moiety : The subsequent reaction involves the displacement of the bromide with morpholine to form the ether linkage. This nucleophilic substitution is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as K2CO3 at elevated temperatures (e.g., 80 °C). nih.gov

Scalability : On a large scale, controlling the temperature of this reaction is important. The stoichiometry of the amine is also a key parameter; using a minimal excess of morpholine is desirable to simplify purification and reduce cost. Post-reaction workup to remove DMF and excess reagents must be efficient.

Reduction of the Nitro Group : The final step is the reduction of the 8-nitro group to the corresponding 8-amine. A widely used laboratory method is the reduction with tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate. nih.gov

Optimization and Scalability : While effective, the use of stoichiometric tin reagents is a significant drawback for large-scale synthesis due to the generation of toxic tin waste and potential challenges in removing all metal residues from the final product. A major optimization for scalability is the replacement of this method with catalytic hydrogenation. nih.gov This involves using a catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be hydrogen gas, which is highly efficient but requires specialized pressure equipment, or a transfer hydrogenation reagent like hydrazine (B178648) hydrate, which can be more convenient for standard laboratory setups. nih.gov Catalytic methods are generally cleaner, more atom-economical, and preferred for industrial processes.

The following table outlines a reported synthetic sequence for analogous 5-alkoxy-2H-chromen-8-amines, highlighting the reagents and conditions that can be targets for optimization.

| Step | Starting Material | Reagents and Conditions | Product | Optimization Considerations |

| 1 | 5-Hydroxy-8-nitro-2H-chromene | 1,2-dibromoethane, K2CO3, CH3CN, reflux, 24 h | 5-(2-Bromoethoxy)-8-nitro-2H-chromene | Screen alternative bases, solvents, and phase-transfer catalysts to improve rate and yield. |

| 2 | 5-(2-Bromoethoxy)-8-nitro-2H-chromene | Morpholine, K2CO3, DMF, 80 °C | 5-(2-Morpholinoethoxy)-8-nitro-2H-chromene | Optimize stoichiometry of morpholine; investigate alternative solvents to simplify workup. |

| 3 | 5-(2-Morpholinoethoxy)-8-nitro-2H-chromene | SnCl2·2H2O, EtOAc and EtOH, reflux | This compound | Replace tin-based reduction with catalytic hydrogenation (e.g., Pd/C, H2 or hydrazine hydrate) for a greener, more scalable process. |

A comparative overview of methods for the crucial nitro group reduction step emphasizes the advantages of catalytic hydrogenation for scalability.

| Method | Reagent | Advantages | Disadvantages for Scalability |

| Stannous Chloride Reduction | SnCl2·2H2O | Reliable on a lab scale; tolerant of some functional groups. nih.gov | Poor atom economy; generates toxic heavy metal waste; product purification can be difficult. nih.gov |

| Catalytic Hydrogenation (H2 gas) | H2, Pd/C | High atom economy; clean reaction with water as the only byproduct; catalyst is recyclable. | Requires specialized high-pressure equipment; potential for catalyst deactivation. |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Avoids the need for high-pressure H2 gas; uses standard glassware. nih.gov | Hydrazine is highly toxic and requires careful handling; may require higher catalyst loading. |

Pharmacological Profile and Mechanistic Investigations

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The chromene nucleus is a versatile scaffold that has been extensively modified to achieve specific interactions with key proteins involved in various disease pathways.

The compound 5-(2-Morpholinoethoxy)-2H-chromen-8-amine has been identified as a crucial synthetic intermediate in the creation of potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net The p38 MAPK signaling cascade is a key regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

In a notable study, this compound (referred to as compound 10a in the research) was used as a foundational amine to synthesize a series of 1-aryl-3-(2H-chromen-5-yl)urea derivatives. nih.gov While the inhibitory activity of the parent amine itself was not reported, the resulting urea (B33335) compounds demonstrated significant efficacy in suppressing TNF-α production in lipopolysaccharide-stimulated THP-1 cells. This indicates that the 5-alkoxy-2H-chromen-8-amine scaffold is a valid starting point for developing powerful anti-inflammatory agents targeting the p38 MAPK pathway. The most active derivative produced using this scaffold exhibited an IC50 value equipotent to the well-known p38 MAPK inhibitor, BIRB796. nih.govresearchgate.net

Table 1: TNF-α Inhibitory Activity of Urea Derivatives Synthesized from this compound

| Compound | Structure | IC50 (µM) for TNF-α Inhibition |

| Derivative 39c | 1-(4-Fluorophenyl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea | 0.23 |

| Derivative 39d | 1-(2,4-Difluorophenyl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea | 0.22 |

| Reference | BIRB796 | 0.032 |

Data sourced from a study on chromenylurea derivatives as anti-TNF-α agents. nih.gov

The chromene and coumarin (B35378) cores are present in various ligands that interact with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govmdpi.com Research into 5- and 7-hydroxycoumarin derivatives bearing an alkoxy-piperazine side chain has shown their potential as antagonists for the 5-HT1A receptor. mdpi.com Specifically, derivatives with a 5-alkoxy group, similar to the morpholinoethoxy side chain in the subject compound, have been explored. mdpi.com Furthermore, other 2-substituted-5-hydroxy-4H-chromen-4-one compounds have been identified as novel ligands for the 5-HT2B receptor. google.com The basic nitrogen atom within the morpholine (B109124) ring of this compound could potentially form key interactions with conserved acidic amino acid residues in the transmembrane domains of G-protein coupled receptors, such as the serotonin receptor family. mdpi.com

Cholinesterases: The amino-chromenone framework is a promising scaffold for the development of cholinesterase inhibitors, which are therapeutically relevant for managing conditions like Alzheimer's disease. nih.govresearchgate.netnih.gov Studies on amino-7,8-dihydro-4H-chromenone derivatives have demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govresearchgate.netnih.gov The amine group on the chromene ring plays an essential role in binding interactions within the enzyme's active site. nih.gov Kinetic studies have revealed a competitive-type inhibition mechanism for some of these derivatives. nih.govresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of Representative Amino-Chromenone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Derivative 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 |

| Donepezil (Reference) | Butyrylcholinesterase (BChE) | Not specified as most potent against AChE |

| Derivative 4k | Acetylcholinesterase (AChE) | > 50 |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.02 ± 0.00 |

Data from a 2024 study on amino-7,8-dihydro-4H-chromenone derivatives. nih.gov

Phosphodiesterases and δ-Secretase: Phosphodiesterases (PDEs) and δ-secretase (also known as asparagine endopeptidase) are other important enzyme targets in drug discovery. nih.gov However, based on available scientific literature, there is currently a lack of direct evidence linking this compound or closely related chromene derivatives to significant inhibitory activity against these specific enzymes.

A significant body of research has established that various chromene derivatives function as potent microtubule-destabilizing agents by interacting with tubulin. nih.govrsc.orgnih.gov These compounds often bind to the colchicine (B1669291) binding site located at the interface of α- and β-tubulin subunits. nih.govijbio.ir This interaction disrupts the proper polymerization of microtubules, which are essential components of the cytoskeleton required for cell division, motility, and intracellular transport. nih.gov The antiproliferative activity of many 4H-chromene derivatives against cancer cells is attributed to this mechanism. rsc.org By disrupting microtubule dynamics, these compounds can induce mitotic arrest, leading to a halt in the cell cycle, typically at the G2/M phase, and subsequently trigger apoptotic cell death. nih.govnih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.gov The chemical structure of this compound shares features with known PI3K inhibitors. Notably, the widely used PI3K inhibitor LY294002 is a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, which features both a chromene (benzopyran) core and a morpholine moiety. nih.gov This structural similarity suggests that the this compound scaffold has the potential to be adapted to target kinases within the PI3K family. The PI3K pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. nih.gov

Cellular and Biochemical Pathway Perturbations

The interactions of this compound and its derivatives with various molecular targets lead to significant perturbations of key cellular and biochemical pathways.

Inflammatory Pathways: By serving as a scaffold for inhibitors of the p38 MAPK pathway, this compound contributes to the downregulation of inflammatory responses. Inhibition of p38 MAPK blocks the signaling cascade that leads to the expression of pro-inflammatory mediators, including TNF-α and various interleukins, thereby attenuating inflammation. nih.govnih.gov

Cell Cycle and Apoptosis: Chromene derivatives that target tubulin directly impact cell division. The disruption of microtubule polymerization leads to mitotic arrest at the G2/M checkpoint of the cell cycle. nih.govnih.gov Prolonged mitotic arrest can activate apoptotic pathways, such as the extrinsic pathway involving caspase-8, ultimately leading to programmed cell death. nih.gov Some chromene derivatives have also been shown to induce cellular senescence. researchgate.net

Neurotransmitter Signaling: The potential for chromene derivatives to inhibit cholinesterases suggests a role in modulating cholinergic neurotransmission. By preventing the breakdown of acetylcholine (B1216132), these compounds can enhance signaling at cholinergic synapses, a mechanism that is therapeutically beneficial in Alzheimer's disease. nih.govsemanticscholar.org Similarly, interaction with serotonin receptors would directly modulate serotonergic signaling pathways, which are involved in mood, cognition, and behavior. nih.govmdpi.com

Cell Growth and Survival Pathways: Modulation of the PI3K kinase family would have profound effects on pathways controlling cell growth, metabolism, and survival. nih.gov Inhibition of this pathway can suppress the proliferation of cancer cells and is a major focus of oncology drug development.

Structure-Activity Relationship (SAR) Studies

The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring. nih.govresearchgate.netpreprints.org

Structure-activity relationship (SAR) studies on various chromene and coumarin derivatives have revealed that the placement and electronic characteristics of substituents are critical for their biological effects. researchgate.netnih.govmdpi.comresearchgate.net For instance, in the context of anti-inflammatory activity, the presence of specific groups at certain positions can dramatically enhance or diminish efficacy. The nature of the aryl group in N-aryl-N'-chromenylurea derivatives, for example, significantly influences their TNF-α inhibitory potency. nih.gov

The 2-morpholinoethoxy group at the 5-position is a significant structural feature of the molecule. The morpholine ring is a common heterocyclic moiety in medicinal chemistry and is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.gov

Conformational Effects and Stereochemical Considerations in Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. For this compound, both the conformation of the flexible morpholinoethoxy side chain and the stereochemistry of the chromene ring system are critical determinants of its pharmacological profile.

The morpholine ring itself typically adopts a stable chair conformation. researchgate.netacs.org Spectroscopic and theoretical studies on morpholine have identified two primary chair conformers: one with the imino group in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). acs.org The equatorial conformer is generally considered to be more stable. acs.org The medium in which the molecule is present can influence the relative distribution of these conformers; for instance, in aqueous solutions, the contribution from the axial conformer may increase. researchgate.net The orientation of the morpholine ring in this compound can affect how the molecule presents itself to a biological target, potentially influencing binding affinity and efficacy.

The ethoxy linker connecting the morpholine ring to the chromene scaffold introduces additional conformational flexibility. Rotation around the single bonds of this linker can lead to a variety of spatial arrangements of the morpholine moiety relative to the chromene core. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to a receptor or enzyme active site. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially reducing affinity. The preferred conformation in a biological environment will be a balance between intramolecular steric and electronic interactions and intermolecular interactions with the target protein.

Furthermore, the 2H-chromene scaffold itself possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, in a study of chiral 4-allyl chromanes, different enantiomers were synthesized and evaluated for their antioxidative and anti-inflammatory activities, demonstrating the importance of stereochemistry in the biological effects of chromane (B1220400) derivatives. rsc.org Therefore, the specific stereoisomer of this compound would likely have a profound impact on its pharmacological action.

Table 1: Potential Conformational and Stereochemical Factors Influencing the Activity of this compound

| Structural Feature | Conformational/Stereochemical Aspect | Potential Impact on Pharmacological Activity |

| Morpholine Ring | Chair conformation (Equatorial vs. Axial NH) | Influences the spatial orientation of the nitrogen atom, which can be crucial for interactions with biological targets. The relative stability of conformers can be medium-dependent. researchgate.netacs.org |

| Ethoxy Linker | Rotational flexibility around single bonds | Allows the molecule to adopt various conformations to fit into a binding site. High flexibility might lead to an entropic penalty upon binding. |

| 2H-Chromene Core | Chirality at the C2 position (R- and S-enantiomers) | Enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles due to stereospecific interactions with chiral biological macromolecules. rsc.org |

Correlation between Structural Motifs and Specific Pharmacological Actions

The pharmacological profile of this compound can be inferred by examining the contributions of its key structural motifs: the 2H-chromene scaffold, the 8-amino group, the 5-morpholinoethoxy substituent, and the interplay between these components. The chromene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. semanticscholar.orgresearchgate.netrjptonline.orgnih.gov

The 2H-chromene core is a recurring motif in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. nih.gov Structure-activity relationship (SAR) studies on various chromene derivatives have revealed that the nature and position of substituents on the benzopyran ring are crucial for their biological effects. researchgate.netnih.gov For instance, the presence of an amino group at certain positions can significantly influence the cytotoxic activity of chromene derivatives. nih.gov

The 8-amino group is a key functional group that can act as a hydrogen bond donor and a basic center, enabling interactions with biological targets such as enzymes and receptors. In related heterocyclic systems like 8-aminoquinolines, this amino group is essential for their antimalarial activity. who.int The electronic properties of the chromene ring will be modulated by this amino substituent, which in turn can affect the molecule's reactivity and binding characteristics. Studies on flavanones incorporating an 8-amino-chromene moiety have highlighted the importance of this group in the context of antimicrobial and cytotoxic activities. mdpi.com

The 5-(2-Morpholinoethoxy) substituent introduces several features that can influence the pharmacological profile. The ether linkage at the 5-position can impact the molecule's lipophilicity and metabolic stability. The morpholine ring, a common feature in many approved drugs, is often incorporated to improve aqueous solubility and pharmacokinetic properties. acs.org The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, contributing to the molecule's interaction with biological targets. The entire morpholinoethoxy side chain can occupy a specific pocket in a receptor or enzyme, and its size and polarity are important for determining binding affinity and selectivity. The incorporation of a morpholine moiety in heterocyclic compounds has been associated with a range of biological activities, including antimicrobial and anticancer effects.

Table 2: Correlation of Structural Motifs in Chromene Derivatives with Pharmacological Actions

| Structural Motif | Position on Chromene Ring | Associated Pharmacological Actions in Related Compounds | Reference(s) |

| Amino Group | C8 | Antimicrobial, Cytotoxic | mdpi.com |

| Alkoxy Group | C5 | Modulates lipophilicity and can influence various activities | General medicinal chemistry principles |

| Morpholine Moiety | Attached via an ether linkage | Improved pharmacokinetic properties, potential for anticancer and antimicrobial activities | acs.org |

| Aryl Moiety | C4 | Cytotoxic activity | nih.gov |

| Cyano Group | C3 | Cytotoxic activity | nih.gov |

| Electron-donating Group | C7 | Enhanced pharmacological activity | researchgate.netnih.gov |

Preclinical Efficacy and Therapeutic Potential of 5 2 Morpholinoethoxy 2h Chromen 8 Amine Analogues

Anti-inflammatory and Immunomodulatory Activities

Analogues of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine have demonstrated notable anti-inflammatory and immunomodulatory properties. A key mechanism underlying these effects is the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Research into a series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives, which include the this compound backbone, has shown significant inhibitory activity against TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 cells. One of the most potent compounds in this series demonstrated an IC50 value of 0.033 μM for TNF-α release, which is comparable to the established p38 MAPK inhibitor BIRB796 (IC50 = 0.032 μM). This suggests that the anti-inflammatory effects of these compounds may be mediated, at least in part, through the p38 MAPK signaling pathway, a critical regulator of inflammatory responses.

The general anti-inflammatory potential of the broader chromene class of compounds has also been well-documented. For instance, certain 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to potently inhibit the production of nitric oxide (NO), another key inflammatory mediator, in human and porcine chondrocytes stimulated with TNF-α. This body of evidence underscores the potential of the this compound scaffold as a template for the development of novel anti-inflammatory and immunomodulatory agents.

Anticancer and Antitumor Applications

The chromene nucleus is a common feature in a variety of compounds exhibiting anticancer and antitumor properties. While direct studies on this compound analogues are limited in publicly available literature, the broader family of chromene derivatives has shown significant promise in preclinical cancer research.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of chromene-based compounds against a wide range of human cancer cell lines. For example, a series of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles exhibited high cytotoxicity towards cell lines including MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), HeLa (cervical cancer), MIA PaCa-2 (pancreatic cancer), RPMI 7951 (melanoma), and PC-3 (prostate cancer). researchgate.net One of the most active compounds, featuring a 2,4-dichloro substitution, displayed broad-spectrum cytotoxicity. researchgate.net These compounds were found to induce cell cycle arrest and apoptosis, mediated through the dissipation of mitochondrial transmembrane potential and activation of caspases 3/7. researchgate.net

Similarly, novel chromene-azo sulfonamide hybrids have shown remarkable antitumor activity against HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with some analogues outperforming the standard chemotherapeutic agent Cisplatin.

In Vitro Cytotoxicity of Chromene Analogues Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 3-Amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231, A549, HeLa, MIA PaCa-2, RPMI 7951, PC-3 | High cytotoxicity, induction of apoptosis and cell cycle arrest. | researchgate.net |

| Chromene-Azo Sulfonamide Hybrids | HepG-2, MCF-7, HCT-116 | Remarkable antitumor activity, some exceeding Cisplatin's efficacy. | nih.gov |

| Acetoxycoumarin Derivatives | A549 (lung), CRL 1548 (liver) | Compound 7 showed LD50 of 48.1 µM (A549) and 45.1 µM (CRL 1548). | nih.gov |

In Vivo Anticancer Efficacy in Preclinical Models

The in vitro anticancer potential of chromene derivatives has been translated into in vivo efficacy in some preclinical models. For instance, select 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene derivatives were shown to inhibit the growth and proliferation of MDA-MB-231 xenografts grown on chick chorioallantoic membranes (CAM). researchgate.net Furthermore, a novel chromene derivative demonstrated antitumor activity against hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN) in rats. arkajainuniversity.ac.in The therapeutic effect was attributed to the downregulation of pro-inflammatory genes like TNF-α and vascular endothelial growth factor (VEGF), and the modulation of apoptosis-related proteins such as p53, Cytochrome C, MMP-9, Bcl-2, and Bax. arkajainuniversity.ac.in

These findings, while not specific to this compound, highlight the potential of the chromene scaffold for in vivo anticancer activity and suggest that analogues of the target compound may warrant investigation in animal models of cancer.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

For instance, a study on coumarin (B35378) derivatives synthesized from 8-amino-4,7-dihydroxy-chromen-2-one reported bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.com Another study highlighted that an alkylamino substituted phenolic OH at the C-7 position and a 6-acetyl-4-methyl-7-(2-morpholinoethoxy)-2H-chromen-2-one derivative showed notable inhibitory activity against Bacillus strains. arkajainuniversity.ac.in

In the realm of antifungal research, novel 1H-1,2,4-triazole functionalized chromenols have been synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds exhibited potent activity, with some being more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of fungi. nih.gov The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 22.1 to 199.8 µM, with Trichoderma viride being the most sensitive and Aspergillus fumigatus being the most resistant fungal strain. nih.gov

Antimicrobial Activity of Chromene and Coumarin Analogues

| Compound Type | Microorganism | Reported Activity | Reference |

|---|---|---|---|

| Coumarine derivatives from 8-amino-4,7-dihydroxy-chromen-2-one | S. aureus, E. coli, B. cereus | Bacteriostatic and bactericidal activity. | jocpr.com |

| 6-acetyl-4-methyl-7-(2-morpholinoethoxy)-2H-chromen-2-one | Bacillus strains | Notable inhibitory activity. | arkajainuniversity.ac.in |

| 1H-1,2,4-Triazole functionalized chromenols | Various fungi including T. viride and A. fumigatus | MIC values ranging from 22.1 to 199.8 µM. | nih.gov |

Neurological and Neurodegenerative Disease Applications

The potential application of this compound analogues in neurological and neurodegenerative diseases is an area that remains largely unexplored in published scientific literature. However, the ability of small molecules to be effective in treating central nervous system (CNS) disorders is critically dependent on their ability to cross the blood-brain barrier (BBB).

Central Nervous System (CNS) Penetration and Blood-Brain Barrier Considerations

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. For a drug to be effective in the CNS, it must possess specific physicochemical properties that facilitate its passage across this barrier. Generally, small, lipophilic molecules with a low molecular weight are more likely to passively diffuse across the BBB.

Computational models are often used to predict the BBB permeability of novel compounds. These models take into account factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While no specific experimental or predictive data on the CNS penetration of this compound analogues were found, the structural features of these compounds—a moderately sized heterocyclic system with a flexible morpholinoethoxy side chain—suggest that their BBB permeability could be modulated through chemical modifications to optimize their physicochemical properties. Further in silico, in vitro, and in vivo studies are necessary to determine the potential of this chemical class to penetrate the CNS and exert neurological effects.

Cholinesterase Inhibitory Potential in Neurodegeneration

A key pathological hallmark of neurodegenerative disorders such as Alzheimer's disease is the decline in acetylcholine (B1216132) levels, a critical neurotransmitter for memory and learning. This has established cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as important therapeutic targets. Research into chromene-based structures has demonstrated their potential as effective cholinesterase inhibitors.

A study focusing on amino-7,8-dihydro-4H-chromenone derivatives revealed their significant in vitro inhibitory activities against both AChE and BChE. nih.gov The designed backbone of these amino chromenone derivatives displayed a notable potency and, in many cases, a selectivity towards BChE. nih.gov This is particularly relevant as BChE activity is known to increase in the later stages of Alzheimer's disease.

The structure-activity relationship (SAR) studies indicated that substitutions at various positions on the chromenone core played a crucial role in the inhibitory potency. For instance, certain substitutions on the benzyloxy moiety at the R¹ position significantly enhanced the inhibitory activity against BChE. Specifically, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions exhibited potent inhibition. nih.gov The larger active site of BChE, compared to AChE, is thought to accommodate the bulkier substituents more favorably, leading to enhanced interaction and inhibition. nih.gov

Another series of imino-2H-chromene derivatives were also synthesized and evaluated as multifunctional agents for Alzheimer's disease, with investigations into their BACE1, AChE, and BuChE inhibitory activities. nih.gov One of the lead compounds from this series, bearing a benzyl (B1604629) pendant, was identified as the most effective inhibitor of both AChE and BuChE. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition pattern against BuChE. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected amino-7,8-dihydro-4H-chromenone derivatives. nih.gov

| Compound ID | R¹ Substitution | BChE IC₅₀ (µM) |

| 4c | 4-chlorobenzyloxy | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy | 1.19 ± 0.31 |

Delta-Secretase Inhibitory Effects in Amyloid Processing

Delta-secretase, also known as asparagine endopeptidase (AEP), has been identified as a critical enzyme in the amyloidogenic processing of amyloid precursor protein (APP), contributing to the formation of amyloid-beta (Aβ) plaques, a central feature of Alzheimer's disease. nih.gov Consequently, inhibitors of delta-secretase represent a promising therapeutic strategy to halt the progression of the disease.

While direct studies on this compound analogues as delta-secretase inhibitors are not extensively documented, research into other molecular scaffolds has provided proof-of-concept for this therapeutic approach. For instance, a high-throughput screening campaign identified a non-toxic and selective delta-secretase inhibitor. nih.gov Chronic treatment with this inhibitor in transgenic mouse models of Alzheimer's disease led to a reduction in APP cleavage, amelioration of synapse loss, and protection of memory. nih.gov

Interestingly, structural modifications of initial hit compounds in delta-secretase inhibitor development have involved the incorporation of morpholine-containing ring systems. For example, a bis-morpholine-aniline ring system was developed to maintain key interactions within the enzyme's active site. nih.gov This suggests that the morpholinoethoxy moiety present in the this compound scaffold could potentially be oriented to interact with the active site of delta-secretase, though further specific studies are required to validate this hypothesis.

Other Emerging Pharmacological Activities (e.g., Antiplatelet)

Beyond their potential in neurodegeneration, analogues of this compound have been investigated for other pharmacological activities, with antiplatelet effects being a notable area of interest. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy in the prevention and treatment of cardiovascular diseases.

Research on structurally related 2-morpholino substituted benzoxazines has demonstrated their effectiveness against ADP and collagen-induced platelet aggregation. nih.gov The 1,3-benzoxazine skeleton, featuring a morpholino group at position 2, has been identified as a key pharmacophore for this antiplatelet activity. researchgate.net

In one study, a series of 2-morpholino substituted benzoxazines were prepared and tested for their antiplatelet efficacy. nih.gov Specific derivatives, such as 7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one and 7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one, exhibited potent activity against both ADP and collagen-induced platelet aggregation. nih.gov

Furthermore, investigations into 2-morpholino-substituted-1,3-benzoxazines have shown their interaction with signaling enzymes like the phosphatidylinositol 3-kinase (PI3K) family, which are involved in platelet activation pathways. researchgate.net One particular compound, 8-morpholino-chromen-oxazine-2,10-dione, was identified as a selective PI3Kδ inhibitor. nih.gov

The antiplatelet activity of these morpholino-containing compounds highlights the therapeutic potential of this chemical class beyond the central nervous system, suggesting possible applications in cardiovascular medicine.

Advanced Research Considerations and Future Directions

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational approaches are indispensable in modern drug discovery for predicting molecular interactions and guiding the synthesis of more potent and selective analogs. For 5-(2-Morpholinoethoxy)-2H-chromen-8-amine, these techniques can provide profound insights into its mechanism of action and facilitate its optimization as a lead compound.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode. For instance, docking simulations of various chromene derivatives have been successfully used to predict their interactions with enzymes like acetylcholinesterase and carbonic anhydrase II. sci-hub.st By creating a 3D model of the compound and docking it into the active sites of known receptors, researchers can hypothesize its mechanism of action. The morpholinoethoxy and amine substituents would be of particular interest in these simulations, as they can form key hydrogen bonds and electrostatic interactions with amino acid residues in a binding pocket. The results of such simulations can guide the rational design of new derivatives with improved binding affinity and selectivity.

Scaffold Hybridization and Rational Drug Design Strategies

Scaffold hybridization, the combination of two or more pharmacophoric units into a single molecule, is a powerful strategy to develop novel drugs with improved efficacy or a dual mode of action. nih.gov The chromene scaffold of this compound is an excellent platform for such molecular engineering. mdpi.com

Rational drug design strategies can be employed to create hybrid molecules that leverage the known activities of other pharmacophores. researchgate.net For example, hybridization of the chromene core with moieties known to possess anticancer, anti-inflammatory, or neuroprotective properties could lead to the development of novel therapeutic agents. The amino group at the 8-position and the morpholinoethoxy side chain at the 5-position serve as convenient handles for synthetic modification and attachment of other bioactive scaffolds.

| Hybridization Partner | Potential Therapeutic Target/Activity | Rationale |

| Piperazine derivatives | Anti-breast cancer | Piperazine moieties can enhance bioavailability and solubility, and have been incorporated into anti-cancer agents. mdpi.com |

| Chalcone (B49325) derivatives | Monoamine Oxidase B (MAO-B) inhibition | Coumarin-chalcone hybrids have shown potent and selective MAO-B inhibition, relevant for neurodegenerative diseases. nih.gov |

| Isatin conjugates | Anti-breast cancer | Isatin is a privileged scaffold in medicinal chemistry with demonstrated anticancer properties. mdpi.com |

| Pyrimidine moieties | Anticancer | Pyrimidine rings can form key hydrogen bond interactions with biological targets. mdpi.com |

Identification of Novel Therapeutic Niches for Chromene-Based Compounds

The diverse biological activities reported for chromene and coumarin (B35378) derivatives suggest that this compound could have therapeutic potential in a variety of disease areas. mdpi.comnih.gov Exploring its pharmacological profile against a broad panel of biological targets could uncover novel therapeutic applications.

High-throughput screening (HTS) of the compound against various receptor and enzyme assays could reveal unexpected activities. Furthermore, phenotypic screening in different disease models (e.g., cancer cell lines, neuronal cells, inflammatory models) can identify therapeutic niches without prior knowledge of the specific molecular target. Given the reported activities of other chromene derivatives, potential areas of interest for this compound include oncology, neurodegenerative diseases, and inflammatory disorders. mdpi.com

Unexplored Biological Activities and Deeper Mechanistic Insights

Beyond identifying new therapeutic areas, there is a need to investigate the unexplored biological activities of this compound and to gain a deeper understanding of its mechanism of action. This involves moving beyond initial screening hits to detailed pharmacological and biochemical studies.

For any identified activity, it is crucial to elucidate the underlying molecular mechanism. This could involve identifying the direct protein target, studying the downstream signaling pathways affected, and investigating potential off-target effects. Techniques such as proteomics, transcriptomics, and cellular imaging can be employed to build a comprehensive picture of the compound's biological effects. For example, studies on other chromene analogs have delved into their ability to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.net

Development of Advanced Delivery Systems for Chromene Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, such as solubility, stability, and bioavailability. Advanced drug delivery systems can be employed to overcome limitations in these areas and enhance the therapeutic potential of chromene derivatives like this compound.

Encapsulation of the compound in nanoparticles, liposomes, or micelles could improve its solubility and protect it from premature degradation in the body. These delivery systems can also be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic side effects. For instance, the formulation of curcumin-coumarin hybrids in nanoparticles has been shown to improve their neuroprotective activity. nih.gov The development of such advanced formulations for this compound could be a critical step in its translation from a laboratory curiosity to a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Morpholinoethoxy)-2H-chromen-8-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a morpholinoethoxy group to a chromen-8-amine scaffold. For example, modified procedures from describe reacting hydroxyisoindoline derivatives with morpholinoethoxy precursors under basic conditions (e.g., K₂CO₃ in DMSO) at elevated temperatures (90°C) . Microwave-assisted synthesis (as in ) can enhance reaction efficiency and yield for similar chromenamine derivatives . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound and remove unreacted starting materials or byproducts .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly the morpholinoethoxy and chromen-8-amine moieties.

- Mass spectrometry (MS) to confirm molecular weight (e.g., LCMS in detected m/z 414 [M+H]+ for a related compound) .

- HPLC for purity assessment, with retention time analysis under standardized conditions (e.g., 0.63 minutes in using TFA-containing mobile phases) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Stability data in and suggest storing the compound in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent degradation. Prolonged storage at room temperature or exposure to moisture/light can lead to decomposition, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions in activity data (e.g., receptor binding vs. cellular assays) require:

- Dose-response validation : Replicate experiments across multiple cell lines or in vivo models to rule out cell-type-specific effects.

- Analytical rigor : Ensure batch-to-batch consistency in compound purity (≥95% by HPLC) and solubility (e.g., DMSO stock solutions prepared fresh) .

- Mechanistic studies : Use competitive binding assays (e.g., Ki determination, as in for a related morpholinoethoxy compound) to confirm target engagement .

Q. What experimental strategies are recommended to study the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- In vitro assays : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition screening.

- In vivo PK : Administer via intravenous/oral routes in rodent models, with serial blood sampling followed by LC-MS/MS quantification. ’s LCMS protocol (m/z 414 detection) can be adapted for plasma analysis .

- Tissue distribution : Radiolabeled analogs or whole-body autoradiography to track compound accumulation in target organs .

Q. How can structure-activity relationship (SAR) studies optimize the morpholinoethoxy group for enhanced efficacy?

- Methodological Answer :

- Scaffold modifications : Synthesize analogs with varying morpholine ring substituents (e.g., methyl, fluoro) or ethoxy linker lengths.

- Biological testing : Compare IC₅₀ values in functional assays (e.g., kinase inhibition or receptor antagonism, as in ) to identify critical structural motifs .

- Computational modeling : Docking studies to predict interactions with target proteins (e.g., adenosine receptors) and guide rational design .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects in cellular assays?

- Methodological Answer :

- Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Triplicate validation : Ensure n ≥ 3 independent experiments to account for biological variability.

- Contradiction resolution : Apply triangulation (e.g., combine qPCR, Western blot, and functional assay data) to validate findings, as suggested in and .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability analysis : Measure plasma/tissue concentrations to confirm adequate compound exposure in vivo.

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS, as off-target effects may explain reduced in vivo activity .

- Species-specific factors : Test humanized models or primary human cells to bridge translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.